3,5-Difluorobenzyl bromide (CAS: 141776-91-2) is a highly reactive, fluorinated electrophile widely procured as an alkylating agent and organometallic precursor in pharmaceutical and agrochemical manufacturing. Combining the excellent leaving group ability of a primary bromide with the electron-withdrawing and metabolically stabilizing properties of a 3,5-difluorophenyl ring, it serves as the definitive building block for introducing the 3,5-difluorobenzyl moiety. While it requires handling protocols appropriate for lachrymators, its near-quantitative reactivity under mild conditions makes it indispensable for synthesizing sterically hindered active pharmaceutical ingredients (APIs) and complex chiral intermediates where less reactive halides fail to deliver acceptable yields [1].
Attempting to substitute 3,5-difluorobenzyl bromide with its chloride analog (3,5-difluorobenzyl chloride) severely compromises processability; the chloride's lower electrophilicity necessitates harsher reaction conditions, extended cycle times, or the addition of phase-transfer catalysts to achieve comparable alkylation yields [1]. Furthermore, substituting the 3,5-difluoro pattern with a mono-fluoro analog (e.g., 3-fluorobenzyl bromide) or unsubstituted benzyl bromide fundamentally alters the downstream product's pharmacokinetic profile. In advanced API development, the removal of even one fluorine atom drastically reduces target pocket complementarity and increases hepatic intrinsic clearance, leading to unacceptable metabolic instability [2].
When evaluating precursor suitability for sterically hindered C-alkylations, 3,5-difluorobenzyl bromide demonstrates superior processability compared to standard benzyl chlorides. In the alkylation of methyl cyanoacetate under mild basic conditions (DBU, room temperature), the bromide achieves a 98% yield [1]. In contrast, substituting with a chloride baseline typically requires elevated thermal profiles or iodide catalysis to drive the reaction to completion, increasing the risk of degrading sensitive substrates.
| Evidence Dimension | Alkylation yield under mild base conditions |
| Target Compound Data | 98% yield in the sterically hindered alkylation of methyl cyanoacetate |
| Comparator Or Baseline | Benzyl chlorides (class baseline) |
| Quantified Difference | Chlorides typically require elevated temperatures or iodide catalysis to exceed 90% yields, whereas the target bromide achieves 98% yield at room temperature. |
| Conditions | DBU, room temperature, short reaction times |
Procuring the bromide ensures near-quantitative yields under mild conditions, preventing the thermal degradation of sensitive substrates and reducing overall manufacturing cycle times.
The procurement of the exact 3,5-difluoro substitution pattern is critical for optimizing the pharmacokinetic profiles of advanced therapeutics. Head-to-head comparisons in human liver microsome (HLM) and hepatocyte assays reveal that the 3,5-difluorobenzyl motif confers extremely high metabolic stability, achieving a predicted clearance (predCL) of 0.01 L/h/kg in Lenacapavir analogs [1]. Substituting this building block with a 3-fluorobenzyl analog results in measurable losses in metabolic stability and reduced complementarity within tight hydrophobic target pockets.
| Evidence Dimension | Hepatic Intrinsic Clearance (predCL) |
| Target Compound Data | 3,5-difluorobenzyl motif confers extremely high metabolic stability (human hepatocyte predCL of 0.01 L/h/kg) |
| Comparator Or Baseline | 3-fluorobenzyl motif (mono-fluoro analog) |
| Quantified Difference | The 3,5-difluoro substitution demonstrated measurable and cumulative metabolic stability improvements in human liver microsomes (HLM) compared to the 3-fluoro baseline. |
| Conditions | Human liver microsome (HLM) and human hepatocyte assays |
Buyers synthesizing advanced therapeutics must procure the exact 3,5-difluoro building block to prevent rapid oxidative drug metabolism and ensure prolonged in vivo half-life.
For the enantioselective manufacturing of unnatural amino acids, the leaving group ability of the chosen halide directly dictates workflow efficiency. Utilizing 3,5-difluorobenzyl bromide in an asymmetric phase-transfer alkylation of diphenylmethylene glycine esters yields 98% conversion with 94% enantiomeric excess (ee) at room temperature [1]. Less reactive electrophiles often suffer from sluggish kinetics and competing aqueous hydrolysis under these biphasic conditions, making the bromide the preferred choice for high-purity chiral synthesis.
| Evidence Dimension | Enantioselective alkylation yield and enantiomeric excess (ee) |
| Target Compound Data | 98% yield and 94% ee in the asymmetric alkylation of diphenylmethylene glycine esters |
| Comparator Or Baseline | Less reactive electrophiles (e.g., unactivated chlorides) |
| Quantified Difference | The target bromide achieves near-complete conversion (98%) without suffering from competing aqueous hydrolysis that plagues slower-reacting halides under biphasic conditions. |
| Conditions | 50% aqueous KOH, toluene/CHCl3, cinchona alkaloid quaternary ammonium catalyst, room temperature |
The high electrophilicity of the bromide leaving group makes it the optimal precursor for manufacturing enantiopure unnatural amino acids via aqueous biphasic catalysis.
3,5-Difluorobenzyl bromide is the reagent of choice for N-alkylation and C-alkylation workflows involving sensitive or sterically hindered substrates (e.g., cyanoacetates, aminoamides). Its superior leaving group ability ensures >95% yields under mild, room-temperature conditions, circumventing the need for harsh thermal profiles required by chloride analogs [1].
In medicinal chemistry campaigns targeting long-acting antivirals (such as HIV capsid inhibitors) or kinase inhibitors, this compound is procured to install the 3,5-difluorobenzyl motif. This specific substitution pattern is critical for maximizing hydrophobic pocket complementarity and minimizing hepatic intrinsic clearance compared to mono-fluorinated alternatives [2].
The compound is ideal for the large-scale, enantioselective synthesis of unnatural amino acids and chiral building blocks. Its rapid reaction kinetics under biphasic phase-transfer conditions (e.g., aqueous KOH/toluene) ensure high yields (98%) and high enantiomeric excess while outcompeting background hydrolysis [3].
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